TLR9 Antagonism: Sub-100 nM Potency with Distinct Selectivity Profile
3,3,7,7-Tetramethylnonane-4,6-dione exhibits potent antagonism against human Toll-like receptor 9 (TLR9) with an IC50 of 20 nM in HEK-Blue cell reporter assays, while displaying significantly weaker activity against TLR7 (IC50 = 1.4 μM) [1]. This represents a >70-fold selectivity window. In contrast, the clinical-stage TLR9 antagonist 'TLR9 antagonist 38' shows an IC50 of 0.1 nM against TLR9 but with >10,000-fold selectivity over TLR7 . Another comparator, AT791, inhibits TLR9 with an IC50 of 0.04 μM but also targets TLR7 with an IC50 of 3.33 μM .
| Evidence Dimension | TLR9 inhibition (IC50) and selectivity over TLR7 |
|---|---|
| Target Compound Data | TLR9 IC50 = 20 nM; TLR7 IC50 = 1,400 nM |
| Comparator Or Baseline | TLR9 antagonist 38: TLR9 IC50 = 0.1 nM, selectivity >10,000x; AT791: TLR9 IC50 = 40 nM, TLR7 IC50 = 3,330 nM |
| Quantified Difference | Target compound shows intermediate potency but distinct selectivity ratio (~70x) vs. high-potency, high-selectivity TLR9 antagonist 38 and dual TLR7/9 inhibitor AT791 |
| Conditions | HEK-Blue cells expressing human TLR9 or TLR7; antagonism assessed by reduction in CpGB-induced NF-κB levels after 24 hrs |
Why This Matters
The compound offers a differentiated selectivity profile that may be advantageous for applications requiring partial TLR9 blockade without complete TLR7 suppression, guiding procurement for specific immunological research.
- [1] BindingDB entry BDBM50467766. IC50 values for human TLR9 and TLR7. 2024. View Source
